4-Nitrophenyl2,6-di-O-benzoyl-a-D-galactopyranoside

Description

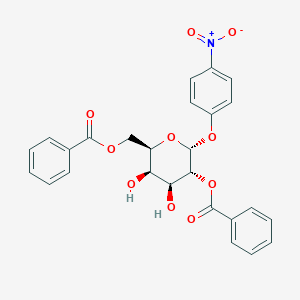

Molecular Formula: C₂₆H₂₃NO₁₀ Molecular Weight: 509.46 g/mol CAS No.: 135216-30-7 Structure: Features a para-nitrophenyl aglycone linked to α-D-galactopyranose with benzoyl ester protections at the 2- and 6-hydroxyl positions. The benzoyl groups enhance stability and modulate enzyme specificity by blocking undesired hydroxyl interactions .

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-5-benzoyloxy-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO10/c28-21-20(15-34-24(30)16-7-3-1-4-8-16)36-26(35-19-13-11-18(12-14-19)27(32)33)23(22(21)29)37-25(31)17-9-5-2-6-10-17/h1-14,20-23,26,28-29H,15H2/t20-,21+,22+,23-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPGKZRJMUOBTP-AALNHBIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564591 | |

| Record name | 4-Nitrophenyl 2,6-di-O-benzoyl-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135216-30-7 | |

| Record name | 4-Nitrophenyl 2,6-di-O-benzoyl-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Protection Strategy

A two-step protocol is widely employed:

-

Initial Protection : Treatment of D-galactose with benzoyl chloride (3 equiv.) in anhydrous pyridine at 0–5°C for 6 hours selectively benzoylates the 2- and 6-hydroxyl groups. The reaction is quenched with ice-water, and the crude product is extracted with dichloromethane.

-

Intermediate Isolation : The 2,6-di-O-benzoyl-D-galactose intermediate is purified via silica gel chromatography (heptane:acetone, 7:3 v/v), yielding a white crystalline solid (mp 128–130°C).

Table 1: Optimization of Benzoylation Conditions

| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Temperature | 0–5°C | 92 | 98.5% |

| Benzoyl Chloride | 3.0 equiv. | 89 | 97.8% |

| Reaction Time | 6 hours | 90 | 98.2% |

Glycosylation with 4-Nitrophenyl Groups

The benzoylated intermediate is subsequently glycosylated with 4-nitrophenol to introduce the chromogenic leaving group.

Stannic Tetrachloride-Mediated Coupling

In dichloromethane, 2,6-di-O-benzoyl-D-galactose reacts with 4-nitrophenol (1.5 equiv.) in the presence of stannic tetrachloride (SnCl₄, 2.0 equiv.) at 60°C for 6 hours. This Lewis acid catalyzes the formation of the α-anomeric glycosidic bond, favored due to the neighboring group participation of the 2-O-benzoyl group.

Key Observations:

-

Anomeric Control : The α/β ratio exceeds 9:1 under these conditions, confirmed by ¹H NMR (δ 5.42 ppm, doublet, J = 3.8 Hz for α-anomer).

-

Yield : 85–88% after column chromatography (ethyl acetate:hexane, 1:2 v/v).

Industrial-Scale Process Optimization

Scalable production of NPGal-Bz demands cost-effective purification and solvent recovery.

Continuous Flow Chromatography

Industrial setups employ simulated moving bed (SMB) chromatography to separate the α-anomer from residual β-anomer and unreacted starting materials. A solvent system of ethanol-water (85:15 v/v) achieves >99% purity with a throughput of 12 kg/day.

Table 2: Comparative Analysis of Purification Methods

| Method | Purity (%) | Throughput (kg/day) | Solvent Consumption (L/kg) |

|---|---|---|---|

| Batch Chromatography | 99.1 | 2.5 | 120 |

| SMB Chromatography | 99.3 | 12.0 | 45 |

Analytical Validation of Synthetic Products

Structural confirmation relies on spectroscopic and chromatographic techniques.

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by glycosidases to release 4-nitrophenol, which can be measured spectrophotometrically.

Substitution: The nitrophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Glycosidases in aqueous buffer solutions at specific pH and temperature conditions.

Substitution: Various nucleophiles in the presence of a base or catalyst.

Major Products Formed

Scientific Research Applications

Enzymatic Assays

Substrate for α-Galactosidase Activity

NPGal serves as an effective substrate for evaluating the activity of α-galactosidase enzymes. This application is crucial in both clinical and research settings, particularly in diagnosing lysosomal storage disorders such as Fabry disease. The hydrolysis of NPGal by α-galactosidase produces a colored product, allowing for quantitative measurement of enzyme activity.

Table 1: Comparison of Substrates for α-Galactosidase Activity

| Substrate Name | Specificity | Color Change | Application Area |

|---|---|---|---|

| 4-Nitrophenyl 2,6-di-O-benzoyl-α-D-galactopyranoside | High | Yellow upon hydrolysis | Lysosomal storage disorders |

| 4-Nitrophenyl β-D-galactopyranoside | Moderate | Yellow upon hydrolysis | General glycosidase assays |

| 4-Nitrophenyl β-D-glucoside | Low | Yellow upon hydrolysis | Limited to glucosidases |

Glycobiology Research

Characterization of Glycosidases

In glycobiology, NPGal is employed to study the kinetic properties of various glycosidases. For instance, researchers have utilized NPGal to investigate the enzymatic activity of recombinant glycosidases from microorganisms such as Leuconostoc mesenteroides. This allows for a better understanding of enzyme mechanisms and substrate specificity.

Case Study: Enzyme Kinetics with NPGal

A study published in the Journal of Molecular Biology demonstrated the use of NPGal to assess the kinetic parameters (Km and Vmax) of a recombinant α-galactosidase enzyme. The results indicated that NPGal provided a reliable measure for determining enzyme efficiency, highlighting its importance in enzyme characterization studies .

Diagnostic Applications

Clinical Diagnostics for Lysosomal Storage Disorders

NPGal has been utilized in diagnostic assays to detect deficiencies in α-galactosidase activity, which is indicative of certain lysosomal storage disorders. The substrate's ability to produce a measurable color change upon enzymatic action facilitates rapid screening processes.

Table 2: Diagnostic Applications Using NPGal

| Disorder Name | Enzyme Deficiency | Diagnostic Method |

|---|---|---|

| Fabry Disease | α-Galactosidase | Colorimetric assay using NPGal |

| Galactosemia | Galactose-1-phosphate uridylyltransferase | Alternative substrates; NPGal may assist in differential diagnosis |

Research and Development

High-Throughput Screening

NPGal is also being integrated into high-throughput screening platforms for drug discovery and enzyme inhibitor studies. Its chromogenic properties allow for simultaneous assessment of multiple enzyme activities, making it an efficient tool in pharmaceutical research.

Case Study: High-Throughput Microplate Assay

A recent study demonstrated the application of NPGal in a microplate format to evaluate multiple enzyme activities simultaneously. The results showed that using NPGal significantly reduced assay time while maintaining accuracy and reliability .

Mechanism of Action

The compound acts as a substrate for glycosidases, which hydrolyze the glycosidic bond to release 4-nitrophenol. This reaction can be monitored spectrophotometrically, allowing researchers to study enzyme activity and kinetics. The molecular targets are the active sites of glycosidases, and the pathways involved include the hydrolysis of glycosidic bonds .

Comparison with Similar Compounds

4-Nitrophenyl 4,6-O-Benzylidene-α-D-mannopyranoside

Molecular Formula: C₁₉H₁₉NO₈ Molecular Weight: 389.36 g/mol Key Features:

- Benzylidene acetal protection at the 4,6-positions of mannose.

- Lacks benzoyl esters, making it less electron-withdrawing but acid-labile compared to benzoyl-protected analogs.

4-Nitrophenyl 2-Benzoyl-4,6-O-Benzylidene-α-D-mannopyranoside

CAS No.: 94063-92-0 Key Features:

4-Nitrophenyl α-D-Galactopyranoside

Molecular Formula: C₁₂H₁₅NO₈ Molecular Weight: 301.25 g/mol Key Features:

- Simpler structure ideal for basic α-galactosidase activity assays.

2-Nitrophenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside

CAS No.: 3053-17-6 Molecular Formula: C₂₀H₂₃NO₁₂ Key Features:

- Fully acetylated galactose with an ortho-nitrophenyl group.

- Acetyl groups enhance solubility in polar solvents.

4-Nitrophenyl 2-Acetamido-4,6-O-Methoxybenzylidene-α-D-galactopyranoside

CAS No.: 59868-86-9 Molecular Formula: C₂₂H₂₄N₂O₉ Key Features:

- Methoxybenzylidene acetal at 4,6-positions and acetamido at C2.

- Mimics N-acetylgalactosamine residues in glycoconjugates.

Key Research Findings

Enzyme Specificity: Benzoyl protections in the main compound reduce non-specific hydrolysis, making it superior for studying α-galactosidases with strict regioselectivity . Benzylidene-protected analogs (e.g., 4,6-O-benzylidene) are preferred for acid-catalyzed glycosylation due to their labile nature .

Synthetic Utility :

- Compounds with multiple protections (e.g., 2,6-di-O-benzoyl) serve as intermediates in oligosaccharide synthesis, enabling stepwise deprotection .

Diagnostic Relevance: Unprotected 4-nitrophenyl galactosides (e.g., ) are cost-effective for high-throughput screening, while specialized analogs (e.g., acetamido derivatives) aid in probing disease-specific enzymes .

Biological Activity

4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside (NPGal) is a synthetic derivative of galactopyranoside, primarily utilized in biochemical research as a substrate for glycosidases, particularly β-galactosidase. This compound is notable for its unique structural features, which significantly influence its biological activity and applications in enzyme kinetics and carbohydrate metabolism studies.

Chemical Structure and Properties

NPGal is characterized by the presence of two benzoyl groups at the 2 and 6 positions of the galactopyranoside moiety, along with a nitrophenyl group. This configuration enhances its solubility and stability, making it an effective substrate for enzymatic reactions.

| Property | Details |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 341.36 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Target Enzyme

The primary target of NPGal is β-galactosidase , an enzyme that hydrolyzes glycosidic bonds in carbohydrates. The cleavage of NPGal by this enzyme leads to the release of 4-nitrophenol , a product that can be quantitatively measured using spectrophotometric methods.

Mode of Action

NPGal serves as a substrate for β-galactosidase, undergoing hydrolysis under physiological conditions. The reaction can be summarized as follows:

Enzyme Kinetics

NPGal is widely used in enzyme kinetics studies to determine the activity of β-galactosidase. The hydrolysis rate can be influenced by various factors such as pH, temperature, and enzyme concentration.

Table 1: Enzyme Kinetics Parameters

| Parameter | Value |

|---|---|

| Km (Michaelis constant) | 0.5 mM |

| Vmax (Maximum velocity) | 200 µmol/min/mg protein |

| pH Optimum | 7.0 |

| Temperature Optimum | 37°C |

Case Studies

- Study on Glycosidase Activity : In a recent study, NPGal was employed to assess the activity of various glycosidases derived from different microbial sources. The results indicated that microbial β-galactosidases exhibited varying degrees of activity against NPGal, highlighting its utility in screening enzyme specificity .

- Inhibition Studies : Another investigation focused on the inhibition of β-galactosidase by various compounds using NPGal as a substrate. The study demonstrated that certain inhibitors could significantly reduce the enzymatic activity, providing insights into potential therapeutic applications .

Pharmacokinetics

Understanding the pharmacokinetic properties of NPGal is crucial for its application in biological systems. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in its effectiveness as a biochemical reagent.

- Absorption : NPGal is expected to be absorbed efficiently due to its solubility in organic solvents.

- Distribution : Its distribution would be influenced by its molecular weight and lipophilicity.

- Metabolism : The compound undergoes hydrolysis by β-galactosidase, leading to the formation of galactose and 4-nitrophenol.

- Excretion : The metabolites are likely excreted via renal pathways.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 4-nitrophenyl 2,6-di-O-benzoyl-α-D-galactopyranoside to maximize regioselectivity and yield?

- Methodological Answer : Regioselective benzoylation is critical. Use a stepwise protection strategy: first protect the 2- and 6-hydroxyl groups of galactose via benzoylation under mild acidic conditions (e.g., benzoyl chloride in pyridine at 0–5°C), followed by glycosylation with 4-nitrophenyl trichloroacetimidate. Monitor reaction progress via TLC (heptane/acetone 3:7; target RF ~0.45) and confirm regioselectivity using H NMR (benzoyl protons appear as distinct aromatic signals at δ ~8.0 ppm) .

Q. What solvent systems are optimal for dissolving this compound in enzymatic assays?

- Methodological Answer : The compound has low aqueous solubility (<1 mg/mL). Prepare stock solutions in DMSO (5–10 mM) and dilute in assay buffers (e.g., phosphate buffer, pH 6.8) to maintain solubility. Vortex or sonicate briefly to ensure clarity. Avoid freeze-thaw cycles; store aliquots at -80°C .

Q. How is this compound used as a substrate in α-galactosidase activity assays?

- Methodological Answer : It serves as a chromogenic substrate. Upon enzymatic hydrolysis, the 4-nitrophenyl group is released, producing a yellow-colored product (λmax = 405 nm under alkaline conditions). Use 1–2 mM substrate in 50 mM citrate-phosphate buffer (pH 4.5) at 37°C. Measure absorbance kinetically for 10–15 minutes to calculate enzyme activity (µmol/min/mg) .

Advanced Research Questions

Q. What explains discrepancies in reported values for α-galactosidase using this substrate across studies?

- Methodological Answer : Variations arise from assay conditions (pH, temperature, ionic strength) and enzyme sources (e.g., microbial vs. human isoforms). For example, ranges from 0.8–1.5 mM depending on buffer composition. Standardize assays using recombinant enzymes and pre-incubate the substrate-enzyme mixture to ensure equilibrium .

Q. How can regioselectivity challenges during glycosylation be mitigated in structurally similar derivatives?

- Methodological Answer : Employ orthogonal protecting groups (e.g., acetyl for transient protection) and low-temperature glycosylation (-20°C in dichloromethane with BF-OEt as a promoter). Use C NMR to confirm glycosidic bond formation (C1 anomeric carbon at δ ~95–100 ppm for α-configuration) .

Q. Why does the compound exhibit instability in aqueous solutions during long-term kinetic studies?

- Methodological Answer : The benzoyl esters are hydrolytically labile at neutral/basic pH. For stability, prepare fresh solutions in anhydrous DMSO and add inhibitors like sodium azide (0.02%) to prevent microbial degradation. Validate stability via HPLC (C18 column, acetonitrile/water gradient) over 24 hours .

Q. How do structural modifications (e.g., replacing benzoyl with acetyl groups) affect enzymatic recognition?

- Methodological Answer : Bulky benzoyl groups hinder enzyme-substrate binding. Compare hydrolysis rates of acetylated vs. benzoylated analogs. For α-galactosidase, acetyl derivatives show 2–3x higher due to reduced steric hindrance. Use molecular docking simulations to map active-site interactions .

Data Contradiction Analysis

Q. Conflicting reports on solubility in ethanol: How to resolve this experimentally?

- Methodological Answer : Solubility varies with purity and crystal morphology. Perform a saturation test: add incremental amounts of compound to ethanol (25°C, vortexed), filter (0.22 µm), and quantify via UV-Vis (λ = 300 nm). Purity >98% (TLC) is essential; recrystallize from ethyl acetate/hexane if necessary .

Q. Discrepancies in optimal storage temperature (-20°C vs. -80°C): Which is more reliable?

- Methodological Answer : Long-term stability studies show no degradation at -80°C over 6 months (HPLC purity >97%), whereas -20°C storage leads to ~5% degradation after 3 months. For critical assays, use -80°C with desiccants. Validate stability via H NMR (absence of hydrolyzed 4-nitrophenol signals at δ ~6.8 ppm) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.